molecular formula C9H9N3OS2 B1618711 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 37844-24-9

5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No.: B1618711
CAS No.: 37844-24-9
M. Wt: 239.3 g/mol
InChI Key: JMXNPVYGYAIQJD-UHFFFAOYSA-N
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Description

5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is a heterocyclic compound with the molecular formula C9H9N3OS2. This compound is known for its unique structure, which includes a thiadiazole ring, making it a subject of interest in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound exhibits inhibitory effects on carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . Additionally, it has been found to interact with key amino acid residues through hydrophobic interactions and hydrogen bonding, which may contribute to its biological activity . These interactions highlight the potential of this compound as a modulator of enzyme activity and a candidate for drug development.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . It influences cell function by disrupting DNA replication and inducing apoptosis, thereby inhibiting cell proliferation . Furthermore, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, this compound has been found to inhibit the activity of carbonic anhydrase by binding to its active site . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been investigated in various laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anticancer activity with minimal toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism may result in the formation of active metabolites that contribute to its biological activity. Additionally, it can affect metabolic flux and alter the levels of key metabolites, further influencing cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Studies have shown that this compound can localize to various subcellular compartments, including the mitochondria and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 4-methoxyaniline with thiocarbohydrazide under acidic conditions. The reaction is carried out by heating the mixture to reflux, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazoles .

Scientific Research Applications

5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol stands out due to its methoxyphenyl group, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

5-(4-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-13-7-4-2-6(3-5-7)10-8-11-12-9(14)15-8/h2-5H,1H3,(H,10,11)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXNPVYGYAIQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352017
Record name 5-(4-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37844-24-9
Record name 5-[(4-Methoxyphenyl)amino]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37844-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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